2-Ethylbenzofuran-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbenzofuran-6-amine is an organic compound belonging to the benzofuran family It is characterized by a benzofuran ring substituted with an ethyl group at the 2-position and an amine group at the 6-position
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, to which 2-ethylbenzofuran-6-amine belongs, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit CYP1A2 . These properties can impact the bioavailability of the compound.
Result of Action
Benzofuran derivatives are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzofuran-6-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 2-position of the benzofuran ring through Friedel-Crafts alkylation using ethyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the amine or ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-Ethylbenzofuran-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
2-Methylbenzofuran-6-amine: Similar structure but with a methyl group instead of an ethyl group.
2-Propylbenzofuran-6-amine: Similar structure but with a propyl group instead of an ethyl group.
2-Ethylbenzofuran-5-amine: Similar structure but with the amine group at the 5-position instead of the 6-position.
Uniqueness: 2-Ethylbenzofuran-6-amine is unique due to the specific positioning of the ethyl and amine groups, which can influence its chemical reactivity and biological activity. The combination of these substituents at the specified positions can result in distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
2-ethyl-1-benzofuran-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJZJNXDFVCIRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.